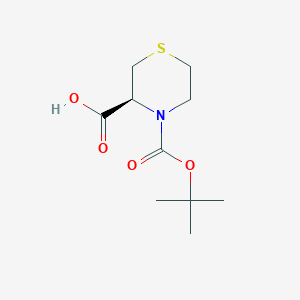

(S)-4-Boc-thiomorpholine-3-carboxylic acid

描述

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic acid typically involves the following steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and thiols, under suitable conditions.

Introduction of the Boc Protecting Group: The nitrogen atom in the thiomorpholine ring is protected by the introduction of a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the thiomorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be accomplished through various methods, such as the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions: (S)-4-Boc-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Free amine derivatives.

科学研究应用

Pharmaceutical Development

(S)-4-Boc-thiomorpholine-3-carboxylic acid is primarily used as a building block in the synthesis of pharmaceuticals. It has shown particular promise in the development of drugs targeting neurological disorders. The compound's ability to facilitate the formation of amides and other derivatives makes it invaluable in creating new therapeutic agents. For instance, it has been involved in the synthesis of novel compounds with potential neuroprotective properties .

Peptide Synthesis

In peptide synthesis, this compound serves as a key intermediate due to its protective Boc group. This feature allows for selective reactions that enhance yields and purity in complex molecular constructions. The compound's stability under various reaction conditions makes it suitable for solid-phase peptide synthesis, where it can be used to create diverse peptide sequences with high fidelity .

Organic Chemistry Research

The compound is extensively utilized in organic synthesis as a versatile intermediate. Researchers leverage its reactivity to develop new materials and chemical entities. It has been employed in various synthetic strategies, including the formation of heterocycles and complex molecular architectures through radical reactions and other coupling methods .

Biotechnology Applications

In biotechnology, this compound plays a crucial role in designing biologically active molecules. Its derivatives are explored for applications in targeted therapies and diagnostics, particularly in developing compounds that can selectively interact with biological targets . The compound's ability to form stable complexes with biomolecules enhances its potential for therapeutic use.

Material Science

The compound is also investigated within material science for its potential to create polymers with specific properties. Its application extends to developing coatings and adhesives that require unique mechanical or chemical characteristics. The incorporation of thiomorpholine derivatives into polymer matrices can impart desirable functionalities such as increased flexibility or improved adhesion properties .

- Neuroprotective Agents : Research has demonstrated that derivatives of this compound exhibit neuroprotective effects in cellular models, suggesting potential applications in treating neurodegenerative diseases .

- Solid-Phase Peptide Synthesis : A study highlighted the effectiveness of using this compound in solid-phase synthesis protocols, resulting in high yields of complex peptides with specific stereochemical configurations .

- Polymer Development : Investigations into the polymerization of thiomorpholine derivatives have shown promise for creating materials with enhanced mechanical properties, paving the way for innovative applications in industrial settings .

作用机制

The mechanism of action of (S)-4-Boc-thiomorpholine-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example:

Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds or ionic interactions with active site residues of enzymes, leading to inhibition of enzyme activity.

Receptor Binding: The thiomorpholine ring can interact with receptor sites, potentially modulating receptor activity and downstream signaling pathways.

相似化合物的比较

Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

4-Boc-piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring, resulting in different chemical properties.

N-Boc-thiomorpholine: Lacks the carboxylic acid group, limiting its reactivity in certain applications.

Uniqueness: (S)-4-Boc-thiomorpholine-3-carboxylic acid is unique due to the combination of its thiomorpholine ring, Boc protecting group, and carboxylic acid functionality. This combination imparts specific reactivity and stability, making it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

生物活性

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiomorpholine ring with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 247.31 g/mol. This unique structure allows for specific interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through inhibition or activation, influencing biochemical pathways involved in disease processes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an IC50 value of 180 nM against Bacillus subtilis and 44 nM against Staphylococcus aureus .

| Microorganism | IC50 (nM) |

|---|---|

| Bacillus subtilis | 180 |

| Staphylococcus aureus | 44 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, it has been reported to reduce cell viability significantly in breast cancer and lung cancer models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multiple bacterial strains. The compound was found to outperform standard antibiotics like tetracycline in certain cases, particularly against resistant strains .

- Cancer Cell Line Studies : In another study, this compound was tested on human breast cancer cells, resulting in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. Its ability to act as a building block for more complex molecules makes it valuable in drug discovery .

Peptide Synthesis

The compound is frequently used in peptide synthesis due to its protective Boc group, which allows for selective reactions that enhance yield and purity during complex molecular constructions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Boc-thiomorpholine-3-carboxylic acid, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves Boc-protection of the thiomorpholine scaffold followed by carboxylation. Key steps include:

- Boc Protection : React thiomorpholine with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP or TEA) at 0–25°C .

- Carboxylation : Introduce the carboxylic acid group via palladium-catalyzed carbonylation or enzymatic methods.

- Validation : Monitor intermediates using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H/¹³C NMR (confirm Boc-group integrity at δ ~1.4 ppm for tert-butyl protons) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc-deprotection .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to inhibit hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Mitigate by:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in thiomorpholine) by acquiring spectra at 25°C and –40°C .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign stereochemistry .

- X-ray Crystallography : Resolve ambiguous configurations using single-crystal diffraction data .

Q. What strategies optimize enantiomeric purity during Boc-deprotection of this compound?

Methodological Answer:

- Acidic Conditions : Use TFA/DCM (1:4 v/v) at 0°C for 2 h to minimize racemization. Quench with cold NaHCO₃ .

- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively cleave Boc groups under mild pH (7.0–7.5) .

- Quality Control : Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .

Q. How can researchers address low yields in coupling reactions involving this compound?

Methodological Answer: Low yields may stem from steric hindrance or poor activation. Optimize by:

- Coupling Reagents : Use HATU/DIPEA in DMF for better activation than EDCI/HOBt .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 h conventional) .

- In Situ FTIR Monitoring : Track carboxylate activation (C=O stretch at ~1700 cm⁻¹) to adjust reagent stoichiometry .

Q. What analytical methods distinguish this compound from its (R)-enantiomer?

Methodological Answer:

- Chiral Chromatography : Use a Chiralcel OD-H column (hexane:ethanol 85:15, 1 mL/min); (S)-enantiomer elutes at 8.2 min, (R) at 10.5 min .

- Circular Dichroism (CD) : Compare Cotton effects at 220–240 nm; (S)-configuration shows a positive peak .

Q. Contradiction Analysis

- Safety Data Gaps : While and recommend dry storage, lacks specifics. Recommendation : Default to inert, anhydrous conditions until compound-specific data is published .

- Spectral Assignments : Discrepancies in NMR shifts ( vs. 13) suggest solvent-dependent conformational changes. Always report solvent and temperature .

属性

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192534 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-84-5 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。